Cas no 35377-93-6 ([1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl-)

[1,1'-Biphenyl]-4,4'-dimethanol, α4,α4,α4',α4'-tetraphenyl-, is a high-purity organic compound characterized by its rigid, symmetrical biphenyl core functionalized with four phenyl-substituted methanol groups. This structure imparts excellent thermal stability and steric hindrance, making it suitable for applications in advanced material synthesis, particularly as a building block for polymers, liquid crystals, or metal-organic frameworks (MOFs). Its symmetrical design enhances crystallinity and controlled self-assembly properties, while the hydroxyl groups offer reactive sites for further functionalization. The compound's high molecular weight and aromaticity contribute to its utility in optoelectronic materials and crosslinking agents. Ideal for research and industrial use, it ensures consistent performance in demanding chemical environments.
[1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl- structure
35377-93-6 structure
Product Name:[1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl-
CAS No:35377-93-6
MF:C38H30O2
MW:518.643610477448
CID:322745
PubChem ID:350648
Update Time:2025-10-31

[1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl-
    • [4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenylmethanol
    • 4,4'-bis((hydroxyl)diphenylmethyl)biphenyl
    • 4,4'-bis(diphenylhydroxymethyl)biphenyl
    • 4,4'-bis[hydroxyl(diphenyl)methyl]biphenyl
    • 4.4'-Bis-(hydroxy-diphenyl-methyl)-biphenyl
    • AC1L6WOK
    • NSC514050
    • DTXSID10325630
    • Z3243783971
    • SCHEMBL21842336
    • {4'-[hydroxy(diphenyl)methyl][1,1'-biphenyl]-4-yl}(diphenyl)methanol
    • AKOS024430352
    • 35377-93-6
    • {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol
    • Methanol, (4,4'-biphenylene)bis[diphenyl-
    • [1,1'-Biphenyl]-4,4'-diylbis(diphenylmethanol)
    • 9SE8NH7PQD
    • NSC-514050
    • [4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenyl-methanol
    • [4'-(hydroxydiphenylmethyl)-[1,1'-biphenyl]-4-yl]diphenylmethanol
    • EN300-7457004
    • [1,1'-Biphenyl]-4,4'-dimethanol, alpha4,alpha4,alpha4',alpha4'-tetraphenyl-
    • CS-0260117
    • [1,1'-Biphenyl]-4,4'-dimethanol, alpha,alpha,alpha',alpha'-tetraphenyl-
    • Inchi: 1S/C38H30O2/c39-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(40,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,39-40H
    • InChI Key: MAMMGQCWGLHZPH-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 518.2247
  • Monoisotopic Mass: 518.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 7
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.188
  • Boiling Point: 695.3°C at 760 mmHg
  • Flash Point: 289.9°C
  • Refractive Index: 1.656
  • PSA: 40.46
  • LogP: 7.92200

[1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl- Pricemore >>

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[1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl- Related Literature

Additional information on [1,1'-Biphenyl]-4,4'-dimethanol,a4,a4,a4',a4'-tetraphenyl-

Professional Introduction to Compound with CAS No. 35377-93-6 and Product Name: [1,1'-Biphenyl]-4,4'-dimethanol, a4,a4,a4',a4'-tetraphenyl

Compound with the CAS number 35377-93-6 and the product name [1,1'-Biphenyl]-4,4'-dimethanol, a4,a4,a4',a4'-tetraphenyl represents a significant advancement in the field of organic chemistry and materials science. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in various scientific and industrial domains. The molecular architecture of this compound, featuring a biphenyl core with methanol substituents and tetraphenyl modifications, endows it with distinct chemical and physical characteristics that make it particularly valuable for research and development purposes.

The biphenyl core of the compound is a well-known scaffold in organic chemistry, widely recognized for its stability and versatility. The presence of methanol groups at the 4-position of each biphenyl ring introduces hydrophilic characteristics, enhancing solubility and reactivity in aqueous environments. Furthermore, the tetraphenyl modifications at the 4',4'' positions contribute to steric hindrance and electronic tuning, making the compound an attractive candidate for use in electronic materials and catalysis.

Recent studies have highlighted the compound's utility in the development of advanced materials. For instance, researchers have explored its potential as a building block for organic semiconductors due to its ability to form stable π-conjugated systems. These systems are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The tetraphenyl substituents, in particular, have been shown to improve charge transport properties, making the compound a promising candidate for enhancing device performance.

In addition to its applications in electronics, [1,1'-Biphenyl]-4,4'-dimethanol, a4,a4,a4',a4'-tetraphenyl has shown potential in the field of pharmaceutical chemistry. Its unique structure allows for selective interactions with biological targets, making it a valuable intermediate in drug design. Researchers have investigated its derivatives as potential inhibitors of various enzymes and receptors involved in metabolic pathways. The hydroxymethyl groups provide opportunities for further functionalization through esterification or etherification reactions, enabling the synthesis of novel bioactive molecules.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core and introduce the tetraphenyl modifications. These methods ensure high yield and purity, which are essential for subsequent applications in research and industry.

One of the most compelling aspects of [1,1'-Biphenyl]-4,4'-dimethanol, a4,a4,a4',a4'-tetraphenyl is its tunability. By varying the substitution patterns on the biphenyl core or introducing different functional groups at the methanol positions, researchers can tailor the compound's properties to meet specific requirements. This flexibility makes it an invaluable tool for exploring new chemical space and discovering novel materials with tailored functionalities.

The compound's stability under various environmental conditions is another key advantage. It exhibits excellent thermal stability, making it suitable for high-temperature applications such as polymer composites or coatings. Additionally, its resistance to chemical degradation ensures long-term reliability in industrial processes where exposure to harsh reagents is common.

In conclusion,[1,1'-Biphenyl]-4,4'-dimethanol, with CAS number 35377-93-6, represents a significant contribution to the fields of organic chemistry and materials science. Its unique structure and functional properties make it a versatile compound with broad applications ranging from electronics to pharmaceuticals. Ongoing research continues to uncover new possibilities for this remarkable molecule, further solidifying its importance as a cornerstone material in modern science.

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